6-Ethylthio-5-fluoroindole
Description
6-Ethylthio-5-fluoroindole is a fluorinated indole derivative with a sulfur-containing ethylthio (-S-C₂H₅) substituent at position 6 and a fluorine atom at position 3. Indole derivatives are widely studied for their pharmaceutical and material science applications due to their aromatic heterocyclic structure, which enables diverse chemical modifications.
Properties
Molecular Formula |
C10H10FNS |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
6-ethylsulfanyl-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H10FNS/c1-2-13-10-6-9-7(3-4-12-9)5-8(10)11/h3-6,12H,2H2,1H3 |
InChI Key |
DZLKPMNFFZIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C2C=CNC2=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylthio group in this compound is bulkier and more electron-rich than the chloro group in 6-Chloro-5-fluoroindole, which may enhance solubility in non-polar solvents and alter reactivity in cross-coupling reactions .
- Fluorine Impact : The fluorine atom at position 5 (common to all compounds) increases electronegativity, stabilizing the indole ring and influencing binding affinity in bioactive molecules .
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